molecular formula C8H4BrF5O B2999022 3,6-Difluoro-2-(trifluoromethoxy)benzyl bromide CAS No. 2244076-54-6

3,6-Difluoro-2-(trifluoromethoxy)benzyl bromide

Cat. No. B2999022
CAS RN: 2244076-54-6
M. Wt: 291.015
InChI Key: MTFPSRAZEPEGFQ-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-(trifluoromethoxy)benzyl bromide is a chemical compound with the CAS Number: 2244076-54-6 . It has a molecular weight of 291.02 . The IUPAC name for this compound is 2-(bromomethyl)-1,4-difluoro-3-(trifluoromethoxy)benzene . It is a liquid at ambient temperature .


Molecular Structure Analysis

The InChI code for 3,6-Difluoro-2-(trifluoromethoxy)benzyl bromide is 1S/C8H4BrF5O/c9-3-4-5(10)1-2-6(11)7(4)15-8(12,13)14/h1-2H,3H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

3,6-Difluoro-2-(trifluoromethoxy)benzyl bromide is a clear liquid at ambient temperature .

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating it causes severe skin burns and eye damage (H314) . Precautionary measures include avoiding contact with skin and eyes, and not breathing in mist/vapors/spray .

Mechanism of Action

Mode of Action

The mode of action of 3,6-Difluoro-2-(trifluoromethoxy)benzyl bromide is likely based on its reactivity as an alkylating agent. The bromide ion is a good leaving group, making the benzyl carbon susceptible to nucleophilic attack . This allows the compound to form covalent bonds with nucleophilic sites on its targets, potentially altering their function.

Action Environment

The action, efficacy, and stability of 3,6-Difluoro-2-(trifluoromethoxy)benzyl bromide could be influenced by various environmental factors. For example, the pH of the environment could affect its reactivity, while temperature and other factors could influence its stability .

properties

IUPAC Name

2-(bromomethyl)-1,4-difluoro-3-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O/c9-3-4-5(10)1-2-6(11)7(4)15-8(12,13)14/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFPSRAZEPEGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CBr)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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